molecular formula C25H25N3O4 B6029948 2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one

Cat. No.: B6029948
M. Wt: 431.5 g/mol
InChI Key: VIWVPWQVUAFPGG-JVWAILMASA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethoxy-3-methoxyaniline and 2-hydroxyacetophenone.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with 2-hydroxyacetophenone in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core structure.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s structure can be modified to develop new therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-(4-methoxyphenyl)quinazolin-4-one share structural similarities.

    Schiff Bases: Compounds like N-(2-hydroxybenzylidene)aniline and N-(2-hydroxyphenyl)benzylideneamine are related Schiff bases.

Uniqueness

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives and Schiff bases.

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-4-32-22-14-13-17(15-23(22)31-3)24-26-20-11-7-5-10-19(20)25(30)28(24)27-16(2)18-9-6-8-12-21(18)29/h5-15,24,26,29H,4H2,1-3H3/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWVPWQVUAFPGG-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2N=C(C)C4=CC=CC=C4O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2/N=C(\C)/C4=CC=CC=C4O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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